4,4-Bis(methoxymethyl)-2,6-dimethylheptane 4,4-Bis(methoxymethyl)-2,6-dimethylheptane
Brand Name: Vulcanchem
CAS No.: 129228-07-5
VCID: VC21315783
InChI: InChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3
SMILES: CC(C)CC(CC(C)C)(COC)COC
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol

4,4-Bis(methoxymethyl)-2,6-dimethylheptane

CAS No.: 129228-07-5

Cat. No.: VC21315783

Molecular Formula: C13H28O2

Molecular Weight: 216.36 g/mol

* For research use only. Not for human or veterinary use.

4,4-Bis(methoxymethyl)-2,6-dimethylheptane - 129228-07-5

Specification

CAS No. 129228-07-5
Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
IUPAC Name 4,4-bis(methoxymethyl)-2,6-dimethylheptane
Standard InChI InChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3
Standard InChI Key PVWCLOAAEFMTLH-UHFFFAOYSA-N
SMILES CC(C)CC(CC(C)C)(COC)COC
Canonical SMILES CC(C)CC(CC(C)C)(COC)COC

Introduction

Chemical Identity and Structure

Molecular Structure

4,4-Bis(methoxymethyl)-2,6-dimethylheptane has a branched heptane backbone with four methyl substituents and two methoxymethyl groups. The central carbon at position 4 of the heptane chain serves as an attachment point for the two methoxymethyl (CH₃OCH₂-) groups, creating a quaternary carbon center. The methyl groups at positions 2 and 6 of the heptane chain introduce additional branching to the structure .

The structural composition includes 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms, giving a molecular weight of 216.36 g/mol . The carbon skeleton consists of a heptane chain with branching at multiple positions, creating a relatively complex three-dimensional arrangement that influences its physical and chemical properties.

Chemical Identifiers

Proper identification of this compound is essential for research and regulatory purposes. The table below presents the key identifiers for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane:

Identifier TypeValue
IUPAC Name4,4-bis(methoxymethyl)-2,6-dimethylheptane
CAS Registry Number129228-07-5
Molecular FormulaC13H28O2
Molecular Weight216.36 g/mol
InChIInChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3
InChIKeyPVWCLOAAEFMTLH-UHFFFAOYSA-N
SMILESCC(C)CC(CC(C)C)(COC)COC
DSSTox Substance IDDTXSID40619574
PubChem CID21894358

Physical and Chemical Properties

Physical Properties

The physical properties of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane determine its behavior in various environments and potential applications. Although experimental data for some properties is limited, computational methods provide reasonable estimates:

PropertyValueMethod
Molecular Weight216.36 g/molComputed from formula
Physical StateLiquid (presumed at room temperature)Based on similar compounds
XLogP3-AA3.4Computational method
Hydrogen Bond Donor Count0Molecular structure analysis
Hydrogen Bond Acceptor Count2Molecular structure analysis
Rotatable Bond Count8Structural analysis
Exact Mass216.208930132 DaHigh precision calculation

The XLogP3-AA value of 3.4 suggests that this compound has moderate lipophilicity, making it somewhat soluble in organic solvents but likely having limited water solubility . The absence of hydrogen bond donors (with two hydrogen bond acceptors from the oxygen atoms) further supports this characterization of solubility behavior.

Chemical Reactivity

The chemical reactivity of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane is primarily governed by the functional groups present in its structure. The two methoxy groups (-OCH₃) attached to methylene bridges create ether functionalities that can participate in certain chemical reactions:

  • The ether groups can undergo cleavage under strong acidic conditions, potentially leading to alcohol formation.

  • The quaternary carbon at position 4 creates steric hindrance that may affect the reaction kinetics of nearby functional groups.

  • The methylene groups adjacent to the methoxy groups (CH₂OCH₃) might participate in substitution reactions under appropriate conditions.

  • The branched alkane backbone would exhibit typical alkane reactivity, including combustion and radical halogenation.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, including positional isomers and compounds with different functional groups at similar positions. A notable structural analog is 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, which differs only in the position of the bis(methoxymethyl) substituent.

Compounds like 4,4'-Bis(methoxymethyl)-1,1'-biphenyl represent another class of related molecules that contain the same methoxymethyl functionality but attached to a different carbon backbone. These compounds often exhibit different physical properties and chemical reactivity due to the significant differences in their carbon skeletons.

Comparative Properties

The relative positioning of functional groups in these structural analogs can significantly affect their properties. For instance, moving the bis(methoxymethyl) group from the 4-position to the 3-position (as in 3,3-Bis(methoxymethyl)-2,6-dimethylheptane) would alter the three-dimensional shape of the molecule, potentially affecting its solubility, melting point, boiling point, and reactivity patterns.

Analytical Characterization

Crystallographic Data

Research Status and Future Directions

Current Research Status

Research specific to 4,4-Bis(methoxymethyl)-2,6-dimethylheptane appears to be limited based on the available search results. The compound has been documented in chemical databases such as PubChem and is listed in compound libraries, but detailed studies focusing specifically on this compound seem sparse.

Future Research Opportunities

Several promising research directions could expand our understanding of this compound:

  • Detailed physical property measurements beyond computational predictions

  • Development of efficient synthetic routes with high yields

  • Exploration of potential applications in catalysis, materials science, or as synthetic intermediates

  • Comparative studies with structural analogs to establish structure-property relationships

  • Environmental fate and toxicity assessments for regulatory purposes

Such research would contribute to a more comprehensive understanding of this compound and potentially unlock new applications.

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